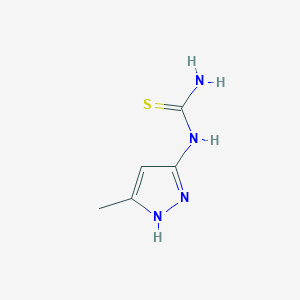

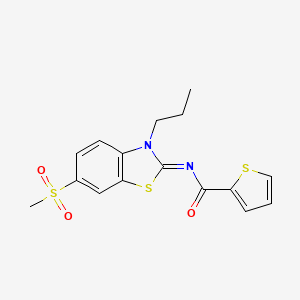

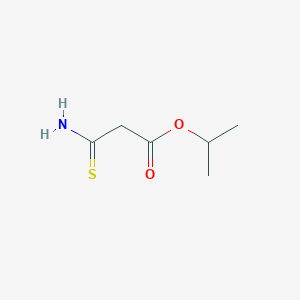

Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Thiazol-2-ylcarbamates are a class of compounds that have been studied for their potential medicinal properties . They contain a thiazole ring, which is a type of heterocyclic compound with a five-membered ring containing nitrogen and sulfur atoms .

Synthesis Analysis

The synthesis of thiazol-2-ylcarbamates typically involves the reaction of an appropriate amine with a carbonyl compound to form the thiazole ring . The specific reactants and conditions would depend on the desired substituents on the thiazole ring .Molecular Structure Analysis

The molecular structure of thiazol-2-ylcarbamates can be confirmed using various spectroscopic techniques, including nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy .Physical And Chemical Properties Analysis

The physical and chemical properties of thiazol-2-ylcarbamates, such as their solubility and melting point, would depend on the specific substituents on the thiazole ring .Aplicaciones Científicas De Investigación

Antimicrobial Activity

Thiazole derivatives, including the compound , have been studied for their potential as antimicrobial agents. The structure of thiazole is known to interfere with the biosynthesis of bacterial lipids, which can lead to promising antimicrobial properties. Specifically, compounds with a thiazole nucleus have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal species .

Anticancer Properties

The thiazole nucleus is also associated with antiproliferative effects, making it a candidate for cancer treatment research. Studies have indicated that thiazole derivatives can exhibit anticancer activity, particularly against breast cancer cell lines. This is achieved through the inhibition of cell proliferation, which is a key characteristic of cancerous cells .

Drug Resistance Combatant

With the rise of drug-resistant pathogens and cancer cells, thiazole derivatives are being explored as a means to combat this resistance. By developing new molecules that have a novel mode of action, researchers aim to overcome the limitations of current antimicrobial and anticancer drugs .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how thiazole derivatives interact with biological targets. These studies help in identifying the binding modes and affinities of thiazole compounds with various receptors, which is essential for rational drug design and development .

Antioxidant Activity

Thiazole derivatives are being evaluated for their antioxidant properties. Antioxidants play a vital role in protecting cells from oxidative stress, which can lead to chronic diseases. The potential antioxidant activity of thiazole compounds adds another dimension to their therapeutic applications .

Hepatoprotective Effects

The liver is a critical organ for detoxification, and hepatoprotective agents are needed to prevent liver damage. Thiazole derivatives are being researched for their ability to protect the liver from various forms of injury, which could lead to new treatments for liver diseases .

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-methylpropyl N-[4-[2-(cyclohexylamino)-2-oxoethyl]-1,3-thiazol-2-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c1-11(2)9-22-16(21)19-15-18-13(10-23-15)8-14(20)17-12-6-4-3-5-7-12/h10-12H,3-9H2,1-2H3,(H,17,20)(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AASHZIJMNNRUQO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)NC1=NC(=CS1)CC(=O)NC2CCCCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Isobutyl (4-(2-(cyclohexylamino)-2-oxoethyl)thiazol-2-yl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-iodo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B2597267.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-indole-3-carboxamide](/img/structure/B2597268.png)

![tert-butyl (2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)carbamate](/img/structure/B2597277.png)

![2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide](/img/structure/B2597282.png)

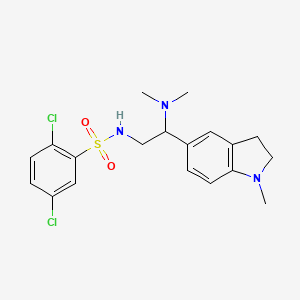

![Methyl 2-[2-[4-(dimethylamino)benzoyl]imino-6-methoxy-1,3-benzothiazol-3-yl]acetate](/img/structure/B2597285.png)